3,5-Bis(chloromethyl)octamethyltetrasiloxane

Siloxane spacer length Bifunctional building block Polymer flexibility

3,5-Bis(chloromethyl)octamethyltetrasiloxane (CAS 17988-79-3) is a linear tetrasiloxane bearing two terminal chloromethyl (–CH₂Cl) groups at the 3- and 5-positions of a four-silicon backbone. With the molecular formula C₁₀H₂₈Cl₂O₃Si₄ and a molecular weight of 379.58 g·mol⁻¹, it appears as a colorless liquid with a density of 1.006 g·cm⁻³, a boiling point of 128 °C at 10 mmHg (ca.

Molecular Formula C10H28Cl2O3Si4
Molecular Weight 379.57 g/mol
CAS No. 17988-79-3
Cat. No. B101017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(chloromethyl)octamethyltetrasiloxane
CAS17988-79-3
Molecular FormulaC10H28Cl2O3Si4
Molecular Weight379.57 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O[Si](C)(CCl)O[Si](C)(CCl)O[Si](C)(C)C
InChIInChI=1S/C10H28Cl2O3Si4/c1-16(2,3)13-18(7,9-11)15-19(8,10-12)14-17(4,5)6/h9-10H2,1-8H3
InChIKeyBDWODYLFPWOQIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(chloromethyl)octamethyltetrasiloxane (CAS 17988-79-3): A Bifunctional Linear Tetrasiloxane Building Block for Precision Organosilicon Synthesis and Surface Engineering


3,5-Bis(chloromethyl)octamethyltetrasiloxane (CAS 17988-79-3) is a linear tetrasiloxane bearing two terminal chloromethyl (–CH₂Cl) groups at the 3- and 5-positions of a four-silicon backbone. With the molecular formula C₁₀H₂₈Cl₂O₃Si₄ and a molecular weight of 379.58 g·mol⁻¹, it appears as a colorless liquid with a density of 1.006 g·cm⁻³, a boiling point of 128 °C at 10 mmHg (ca. 284.6 °C at 760 mmHg), and a refractive index of 1.421 . The compound is commercially supplied at ≥95% purity and is classified as a silane coupling agent and organosilicon intermediate [1]. Its defining structural feature—two reactive chloromethyl groups separated by a three-siloxane-unit spacer—enables bifunctional nucleophilic substitution chemistry while retaining the inherent thermal stability, low surface energy, and backbone flexibility characteristic of polydimethylsiloxane architectures [2][3].

Why 3,5-Bis(chloromethyl)octamethyltetrasiloxane Cannot Be Replaced by Shorter Bis(chloromethyl)siloxanes or Monofunctional Chloromethylsiloxanes


The selection of a chloromethyl-functional siloxane building block is not a trivial interchange of reactive end groups: the siloxane spacer length, the number of reactive sites, and the resulting physicochemical profile collectively govern downstream performance in polymer synthesis and surface modification. A shorter disiloxane analog such as 1,3-bis(chloromethyl)tetramethyldisiloxane (CAS 2362-10-9) provides only a single Si–O–Si bridge between the two reactive chloromethyl termini, which restricts segmental mobility, reduces the hydrophobicity contributed by the siloxane core, and yields a markedly lower boiling point (204 °C vs. 284.6 °C) and flash point (73 °C vs. 105.3 °C) . Conversely, a monofunctional chloromethylsiloxane such as 3-chloromethylheptamethyltrisiloxane introduces only one reactive handle, precluding the formation of extended chains or crosslinked networks that require bifunctional architecture [1]. The tetrasiloxane spacer in the target compound therefore occupies a distinct niche: it delivers the bifunctional reactivity required for step-growth polymerization and surface grafting while simultaneously providing a siloxane segment long enough to impart meaningful flexibility, thermal stability, and hydrophobic character to the final material [2].

Quantitative Differentiation Evidence for 3,5-Bis(chloromethyl)octamethyltetrasiloxane Versus Closest Chloromethylsiloxane Analogs


Extended Siloxane Spacer Length: Three Si–O–Si Linkages Versus a Single Bridge in the Disiloxane Analog

The target compound contains three consecutive Si–O–Si linkages between its two chloromethyl termini, compared with only one such linkage in 1,3-bis(chloromethyl)tetramethyldisiloxane (CAS 2362-10-9) . This triples the siloxane bridge length, which directly impacts the segmental mobility and the hydrophobic volume contributed by the siloxane core in the final copolymer or surface coating [1]. The longer spacer also increases the molecular weight from 231.27 g·mol⁻¹ (disiloxane) to 379.58 g·mol⁻¹ (tetrasiloxane), altering stoichiometric calculations for polycondensation reactions .

Siloxane spacer length Bifunctional building block Polymer flexibility

Elevated Boiling Point and Reduced Volatility Versus the Disiloxane and Non-Functional Tetrasiloxane Analogs

The target compound exhibits a boiling point of 284.6 °C at 760 mmHg (128 °C at 10 mmHg), which is approximately 80 °C higher than that of 1,3-bis(chloromethyl)tetramethyldisiloxane (204 °C at 760 mmHg) and approximately 90 °C higher than that of the non-functional analog decamethyltetrasiloxane (194 °C at 760 mmHg) . This elevated boiling point reflects both the increased molecular weight and the stronger intermolecular interactions conferred by the chloromethyl groups on the longer siloxane chain, translating to lower volatility during high-temperature processing or curing steps.

Thermal stability Boiling point Volatility

Higher Flash Point for Safer Handling and Storage Versus the Disiloxane Analog

The flash point of 3,5-bis(chloromethyl)octamethyltetrasiloxane is reported as 105.3 ± 22.2 °C, which is approximately 32 °C higher than the 73 °C flash point of the shorter 1,3-bis(chloromethyl)tetramethyldisiloxane . This 44% higher flash point translates to a reduced flammability hazard during storage, transfer, and reactor charging, which is a meaningful operational differentiator for pilot-scale and production-scale procurement [1].

Flash point Safety Handling

Hydrolytic Stability Under Neutral Conditions: No Reaction with Water Versus Moisture-Sensitive Chlorosilanes

The target compound is assigned a hydrolysis sensitivity rating of 4, defined as 'no reaction with water under neutral conditions' . This contrasts sharply with trichlorosilane and chloromethylchlorosilane analogs that undergo rapid hydrolysis upon ambient moisture exposure, generating corrosive HCl and compromising shelf life [1]. The chloromethyl groups are attached to silicon via a stable Si–C bond, not a hydrolyzable Si–Cl bond, which is a critical structural distinction that enables aqueous workup procedures and ambient handling protocols not possible with chlorosilane coupling agents.

Hydrolytic stability Storage Handling

Chain-Length-Dependent Reaction Kinetics: Tetrasiloxane Exhibits Distinct Conversion Profiles Versus Trisiloxane in Carboxylic Acid Substitution

In a direct comparative study, Talha Jazouli et al. (1989) investigated the reaction of acetic, benzoic, and methacrylic acids with both 3-chloromethylheptamethyltrisiloxane (monofunctional, three Si atoms) and 3,5-bis(chloromethyl)octamethyltetrasiloxane (bifunctional, four Si atoms) in toluene with triethylamine as catalyst [1]. The reaction rates were found to be controlled not only by the identity of the carboxylic acid but also by the starting oligosiloxane (trisiloxane vs. tetrasiloxane). The conversion-versus-time curves and the mole fraction distributions of the resulting trisiloxane (F₁) and tetrasiloxane (F₂) species showed divergent kinetic profiles, with the tetrasiloxane exhibiting distinct redistribution patterns of the chloromethyl (A) and acyloxymethyl (C) units that differed from those of the trisiloxane substrate [1].

Reaction kinetics Siloxane chain length Acyloxymethyl substitution

Evidence-Backed Application Scenarios for 3,5-Bis(chloromethyl)octamethyltetrasiloxane in Research and Industrial Procurement


Step-Growth Synthesis of Alternating Siloxane–Organic Copolymers Requiring a Defined Flexible Spacer

The three Si–O–Si linkage spacer provides sufficient segmental mobility between the two reactive chloromethyl termini to produce alternating copolymers with tailored flexibility and hydrophobicity. In polycondensation reactions with bisphenolic or bisazomethine monomers, the tetrasiloxane bridge length directly influences the glass transition temperature (Tg) and mechanical compliance of the resulting copolymer—properties not achievable with the shorter, more rigid disiloxane analog [1]. The bifunctional architecture also ensures stoichiometric incorporation into the polymer backbone, as opposed to monofunctional chloromethylsiloxanes that act as chain terminators .

Surface Grafting and Covalent Coating Formation on Metal Oxide or Glass Substrates

The hydrolytic stability of the Si–CH₂Cl bond under neutral conditions (rating 4: no reaction with water) allows the compound to be applied in ambient environments for surface modification of silica, glass, or metal oxide substrates [1]. The chloromethyl groups can subsequently be reacted with nucleophiles (amines, thiols, carboxylates) to covalently anchor functional molecules to the surface, while the tetrasiloxane segment provides a low-surface-energy spacer that reduces non-specific adsorption . The higher flash point (105 °C) relative to the disiloxane analog (73 °C) further facilitates industrial coating processes that involve heating or solvent evaporation .

Precursor for Well-Defined Block Copolymer and Crosslinked Network Synthesis

The dual chloromethyl functionality enables the compound to serve as a chain extender or crosslinking node in the synthesis of silicone–organic block copolymers and hybrid networks. The extended tetrasiloxane spacer reduces the crosslink density compared to the disiloxane analog, yielding materials with higher elongation at break and lower modulus—a critical design parameter for elastomeric sealants, flexible electronics encapsulants, and biomedical device coatings [1]. The kinetic evidence showing that the tetrasiloxane exhibits reaction rate differences from the trisiloxane underscores the importance of selecting the correct oligosiloxane length for reproducible polymer architecture [2].

High-Temperature Processing Applications Requiring Low Volatility

With a boiling point approximately 80–90 °C higher than both the disiloxane analog and the non-functional tetrasiloxane, the target compound is better suited for melt-phase polycondensation reactions, high-temperature curing regimens, and vacuum-assisted processes where evaporative loss of the siloxane monomer would compromise stoichiometry and final material properties [1]. The reduced volatility also minimizes volatile organic compound (VOC) emissions during industrial-scale processing, addressing both economic and environmental compliance considerations .

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